molecular formula C12H13ClO3 B8000786 4-(4-Chloro-3,5-dimethylphenyl)-4-oxobutyric acid

4-(4-Chloro-3,5-dimethylphenyl)-4-oxobutyric acid

Cat. No.: B8000786
M. Wt: 240.68 g/mol
InChI Key: IMMJVBKFVALYMO-UHFFFAOYSA-N
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Description

4-(4-Chloro-3,5-dimethylphenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a chlorinated aromatic ring and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-3,5-dimethylphenyl)-4-oxobutyric acid typically involves the chlorination of 3,5-dimethylphenol followed by a series of reactions to introduce the butyric acid group. One common method includes:

    Chlorination: 3,5-dimethylphenol is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to yield 4-chloro-3,5-dimethylphenol.

    Acylation: The chlorinated phenol undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-3,5-dimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

4-(4-Chloro-3,5-dimethylphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3,5-dimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The chlorinated aromatic ring and the butyric acid moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Chloro-3,5-dimethylphenol: Shares the chlorinated aromatic ring but lacks the butyric acid group.

    3,5-Dimethylphenol: Lacks both the chlorine and butyric acid groups.

    4-Chlorobutyric acid: Contains the butyric acid moiety but lacks the aromatic ring.

Uniqueness: 4-(4-Chloro-3,5-dimethylphenyl)-4-oxobutyric acid is unique due to the combination of a chlorinated aromatic ring and a butyric acid group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-7-5-9(6-8(2)12(7)13)10(14)3-4-11(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMJVBKFVALYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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